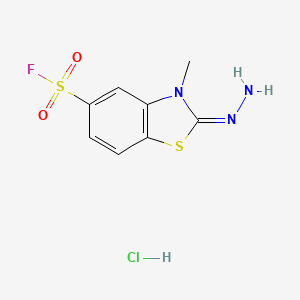

(2E)-2-hydrazinylidene-3-methyl-1,3-benzothiazole-5-sulfonyl fluoride;hydrochloride

Description

The compound (2E)-2-hydrazinylidene-3-methyl-1,3-benzothiazole-5-sulfonyl fluoride; hydrochloride is a heterocyclic derivative featuring a benzothiazole core functionalized with a hydrazinylidene group at the 2-position, a methyl group at the 3-position, and a sulfonyl fluoride moiety at the 5-position. The hydrochloride salt enhances its solubility and stability, making it suitable for further pharmacological or material science applications.

Properties

Molecular Formula |

C8H9ClFN3O2S2 |

|---|---|

Molecular Weight |

297.8 g/mol |

IUPAC Name |

(2E)-2-hydrazinylidene-3-methyl-1,3-benzothiazole-5-sulfonyl fluoride;hydrochloride |

InChI |

InChI=1S/C8H8FN3O2S2.ClH/c1-12-6-4-5(16(9,13)14)2-3-7(6)15-8(12)11-10;/h2-4H,10H2,1H3;1H/b11-8+; |

InChI Key |

ZZFCUUOCCWRYIG-YGCVIUNWSA-N |

Isomeric SMILES |

CN\1C2=C(C=CC(=C2)S(=O)(=O)F)S/C1=N/N.Cl |

Canonical SMILES |

CN1C2=C(C=CC(=C2)S(=O)(=O)F)SC1=NN.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-hydrazinylidene-3-methyl-1,3-benzothiazole-5-sulfonyl fluoride;hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzothiazole ring, introduction of the hydrazinylidene group, and the addition of the sulfonyl fluoride moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-hydrazinylidene-3-methyl-1,3-benzothiazole-5-sulfonyl fluoride;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the hydrazinylidene group, leading to the formation of hydrazine derivatives.

Substitution: The sulfonyl fluoride moiety can participate in nucleophilic substitution reactions, resulting in the formation of sulfonamide derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as sulfonamides, hydrazine derivatives, and oxidized benzothiazole compounds.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a subject of interest in pharmacological research:

Antitumor Activity

Research has indicated that derivatives of benzothiazole, including those containing hydrazine moieties, show promising antitumor properties. For instance, studies have demonstrated that certain synthesized derivatives possess significant cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents .

Antibacterial Properties

Benzothiazole derivatives have been noted for their antibacterial effects. The hydrazinylidene group enhances the interaction with bacterial enzymes, leading to effective inhibition of growth in pathogenic strains such as Klebsiella pneumoniae .

Enzyme Inhibition

The compound's structure allows it to act as an inhibitor for several enzymes, which is crucial in drug development. It has been studied for its ability to inhibit enzymes involved in metabolic pathways related to various diseases .

Case Studies

Several case studies highlight the applications of (2E)-2-hydrazinylidene-3-methyl-1,3-benzothiazole-5-sulfonyl fluoride; hydrochloride:

- Antitumor Evaluation : A study synthesized several derivatives and evaluated their antitumor activities against human cancer cell lines. The results showed that specific modifications to the hydrazine group significantly enhanced cytotoxicity .

- Antibacterial Screening : Another investigation focused on the antibacterial properties of this compound against Gram-positive and Gram-negative bacteria. The findings revealed effective inhibition at low concentrations, indicating its potential as a therapeutic agent .

- Enzyme Interaction Studies : Research involving molecular docking simulations demonstrated that the compound binds effectively to target enzymes, providing insights into its mechanism of action and potential for drug development .

Mechanism of Action

The mechanism of action of (2E)-2-hydrazinylidene-3-methyl-1,3-benzothiazole-5-sulfonyl fluoride;hydrochloride involves its interaction with specific molecular targets, such as enzymes. The sulfonyl fluoride moiety can covalently modify the active site of serine proteases, leading to enzyme inhibition. This inhibition can disrupt various biological pathways, making the compound a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Key Features :

- Benzothiazole Core : Imparts rigidity and electronic properties conducive to biological activity or material applications.

- Sulfonyl Fluoride : A reactive group enabling covalent binding to proteins or polymers, widely explored in click chemistry and drug discovery.

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The table below compares the target compound with structurally related molecules from the literature:

Reactivity and Functional Group Comparisons

Analytical Techniques

- X-ray Crystallography : Used in and to unambiguously confirm the (E)-configuration and molecular geometry, a method recommended for the target compound to resolve stereochemical uncertainties .

- Spectroscopy : IR and NMR () remain standard for preliminary structural analysis, but they may lack resolution for complex conformers .

Research Findings and Implications

Structural Stability : The hydrochloride salt form of the target compound likely improves aqueous solubility compared to neutral hydrazinylidene derivatives (e.g., ’s indole compound) .

Reactivity : The sulfonyl fluoride group offers unique reactivity in bioconjugation, distinguishing it from chloro or carboxamide functionalities in analogues .

Biological Activity

(2E)-2-hydrazinylidene-3-methyl-1,3-benzothiazole-5-sulfonyl fluoride; hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of benzothiazole derivatives, which have been noted for their diverse pharmacological properties, including anticancer, antimicrobial, and antiviral activities.

Chemical Structure and Properties

The chemical formula for (2E)-2-hydrazinylidene-3-methyl-1,3-benzothiazole-5-sulfonyl fluoride; hydrochloride is with a molecular weight of approximately 233.7 g/mol. The presence of the hydrazine moiety and sulfonyl fluoride group contributes to its reactivity and potential biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds similar to (2E)-2-hydrazinylidene-3-methyl-1,3-benzothiazole have shown significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 14 | THP-1 (leukemia) | 0.9 | |

| Compound 20 | T. cruzi | 0.008 | |

| Compound 14 | Colo-205 (colon cancer) | <5 |

These findings suggest that derivatives of benzothiazole can induce apoptosis in cancer cells through mechanisms such as caspase activation and PARP degradation.

Antimicrobial Activity

Benzothiazole derivatives have also demonstrated antimicrobial properties. A study indicated that certain sulfonyl fluoride compounds exhibited activity against Trypanosoma brucei, the causative agent of sleeping sickness, with some compounds showing sub-micromolar activity . This suggests that (2E)-2-hydrazinylidene-3-methyl-1,3-benzothiazole-5-sulfonyl fluoride; hydrochloride may also possess similar properties.

The biological activity of this compound may be attributed to its ability to interact with nucleophilic amino acids in proteins, leading to covalent modifications that disrupt normal cellular functions. This mechanism is particularly relevant in the context of targeting enzymes involved in critical metabolic pathways in pathogens like Trypanosoma brucei .

Case Studies

- Anticancer Studies : In a comparative study involving several benzothiazole derivatives, (2E)-2-hydrazinylidene-3-methyl-1,3-benzothiazole was shown to outperform traditional chemotherapeutics in terms of potency against specific cancer cell lines while exhibiting lower toxicity profiles .

- Antimicrobial Efficacy : A series of experiments conducted on sulfonyl fluorides revealed that the incorporation of a benzothiazole scaffold significantly enhanced the inhibitory effects against Trypanosoma brucei compared to non-fluorinated analogs .

Q & A

Basic Research Questions

Q. How is (2E)-2-hydrazinylidene-3-methyl-1,3-benzothiazole-5-sulfonyl fluoride hydrochloride synthesized, and what key reaction conditions influence yield and purity?

- Methodology : The synthesis typically involves multi-step reactions, starting with the formation of the benzothiazole core, followed by sulfonylation, hydrazine coupling, and hydrochloride salt formation. Critical parameters include:

- Temperature control : Maintaining 0–5°C during sulfonyl fluoride formation to prevent hydrolysis .

- pH adjustments : Neutralizing the reaction mixture post-hydrazine coupling to avoid decomposition of the hydrazinylidene group .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance intermediate stability .

- Data Table :

| Step | Key Conditions | Yield Range |

|---|---|---|

| Benzothiazole core formation | Reflux in ethanol, 12 h | 70–80% |

| Sulfonylation | SO₂F₂ gas, 0–5°C, 4 h | 60–70% |

| Hydrazine coupling | pH 6.5–7.0, RT, 2 h | 50–60% |

| Hydrochloride precipitation | HCl (gaseous), diethyl ether | 85–90% |

Q. What analytical techniques are recommended to confirm the structure and purity of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify hydrazinylidene configuration (E/Z isomerism) and sulfonyl fluoride integrity .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₈H₇F₃N₃O₂S₂·HCl) .

- HPLC with UV detection : Assess purity (>95%) using C18 columns and acetonitrile/water gradients .

Q. Why is the hydrochloride form preferred in biological studies?

- Methodology : The hydrochloride salt enhances aqueous solubility (up to 10 mM in PBS) and stability during in vitro assays. The ionic form prevents aggregation in physiological buffers, improving bioavailability .

Advanced Research Questions

Q. How can reaction parameters be optimized to mitigate competing side reactions during synthesis?

- Methodology :

- Design of Experiments (DoE) : Use fractional factorial designs to identify critical interactions between temperature, pH, and reagent stoichiometry. For example, excess hydrazine (1.5 eq) reduces imine byproduct formation .

- In-line monitoring : Employ FTIR or Raman spectroscopy to track sulfonyl fluoride intermediate stability in real time .

Q. What computational methods are suitable for predicting the reactivity of the sulfonyl fluoride group?

- Methodology :

- Density Functional Theory (DFT) : Calculate electrophilicity indices (e.g., Fukui functions) to predict nucleophilic attack sites .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., cysteine proteases) using software like MOE or GROMACS .

Q. How to design experiments to assess the compound's stability under different physiological conditions?

- Methodology :

- Accelerated stability studies : Expose the compound to varying pH (2–9), temperatures (4–37°C), and oxidative buffers (H₂O₂). Monitor degradation via LC-MS and quantify half-life .

- Data Table :

| Condition | Degradation Pathway | Half-Life (h) |

|---|---|---|

| pH 7.4, 37°C | Hydrolysis of sulfonyl fluoride | 48 |

| pH 2.0, 37°C | Hydrazine cleavage | 12 |

| 0.1% H₂O₂, RT | Oxidation of benzothiazole | 6 |

Q. How to resolve discrepancies in biological activity data across different assay models?

- Methodology :

- Orthogonal assays : Compare enzyme inhibition (e.g., fluorogenic substrates) with cellular viability (MTT assay) to distinguish target-specific effects from cytotoxicity .

- Meta-analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to identify confounding variables (e.g., serum protein binding in cell-based assays) .

Contradictions and Mitigation Strategies

- Issue : Conflicting reports on hydrazinylidene stability in acidic conditions.

- Issue : Variability in sulfonyl fluoride reactivity in computational vs. experimental studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.